1-Bromo-3-(propan-2-yloxy)cyclobutane
Overview
Description
1-Bromo-3-(propan-2-yloxy)cyclobutane is an organic compound with the molecular formula C₇H₁₃BrO. It is a brominated cyclobutane derivative, where a bromine atom is attached to the cyclobutane ring and a propan-2-yloxy group is attached to the third carbon of the ring. This compound is used primarily in research and development within the fields of organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(propan-2-yloxy)cyclobutane can be synthesized through various methods. One common synthetic route involves the bromination of 3-(propan-2-yloxy)cyclobutanol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(propan-2-yloxy)cyclobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclobutane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH). Reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyclobutane derivatives.
Elimination Reactions: Alkenes.
Oxidation and Reduction: Various oxidized or reduced cyclobutane derivatives.
Scientific Research Applications
1-Bromo-3-(propan-2-yloxy)cyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies to understand the interactions of brominated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(propan-2-yloxy)cyclobutane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. The propan-2-yloxy group can also influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(propan-2-yloxy)cyclobutane
- 1-Bromo-4-(propan-2-yloxy)cyclobutane
- 1-Chloro-3-(propan-2-yloxy)cyclobutane
Uniqueness
1-Bromo-3-(propan-2-yloxy)cyclobutane is unique due to the specific positioning of the bromine and propan-2-yloxy groups on the cyclobutane ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For example, the position of the bromine atom can significantly influence the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxycyclobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUNSDZYLLOLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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